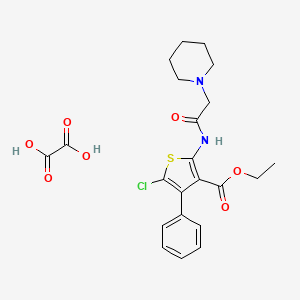

Ethyl 5-chloro-4-phenyl-2-(2-(piperidin-1-yl)acetamido)thiophene-3-carboxylate oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "Ethyl 5-chloro-4-phenyl-2-(2-(piperidin-1-yl)acetamido)thiophene-3-carboxylate oxalate" is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs and functionalities. For instance, Paper 1 describes the synthesis and crystal structure of Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate, which shares the ethyl ester group and a chlorophenyl ring with the compound . Paper 2 discusses Ethyl 5-chloro-3-phenylindole-2-carboxylate, which also contains an ethyl ester and a chlorophenyl component . Lastly, Paper 3 presents Ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, which includes a chlorophenyl group and a nitrogen-containing heterocycle .

Synthesis Analysis

The synthesis of related compounds involves various organic chemistry techniques such as acylation, annulation, and cyclization . The specific methods and conditions used to synthesize these compounds are not detailed in the abstracts provided, but they likely involve stepwise reactions that introduce the functional groups and build the heterocyclic systems characteristic of these molecules.

Molecular Structure Analysis

The molecular structures of the related compounds have been determined by single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms in the crystal lattice and the geometry of the molecules . These analyses reveal the presence of intermolecular hydrogen bonds in the case of the pyran derivative , and two crystallographically independent molecules in the asymmetric unit for the furo[2,3-d]pyrimidine derivative .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds include their crystal systems, space groups, unit cell dimensions, and density . These properties are crucial for understanding the material characteristics of the compounds, which can influence their reactivity and potential applications. The compounds exhibit orthorhombic and monoclinic crystal systems with specific space groups, and their densities are reported, which are important for the identification and characterization of these materials .

Scientific Research Applications

Synthesis and Biological Activities

Ethyl 5-chloro-4-phenyl-2-(2-(piperidin-1-yl)acetamido)thiophene-3-carboxylate oxalate and related compounds have been explored in various synthetic and biological studies due to their unique structural properties. An efficient synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives, starting from a similar thiophene carboxylate, has demonstrated antimicrobial activity against both bacterial and fungal strains (Faty, Hussein, & Youssef, 2010). This study indicates the potential of such compounds in developing new antimicrobial agents.

Another study synthesized novel substituted 2-acetamido thiophene-4-styryl disperse dyes from a thiophene derivative in the presence of piperidine, highlighting the application of these compounds in dyeing polyester fabrics and studying their fluorescence properties (Rangnekar & Sabnis, 2007).

Antimicrobial Properties

Further research into N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide revealed moderate to significant antimicrobial activity, emphasizing the relevance of such compounds in developing new antimicrobial agents (Khalid et al., 2016). Another study on acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores also demonstrated moderate antibacterial potentials, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).

Synthesis and Characterization

The synthesis of 6-alkylthio-5-carbamoyl-3-cyano-4-phenyl-3,4-dihydropyridin-2(1H)-ones using a thiocarbamoylacetamide and piperidine showcases the versatility of these compounds in synthesizing various heterocyclic compounds (Krauze & Duburs, 1999).

Mechanism of Action

Target of action

Compounds containing similar structural motifs have been found to interact with various biological targets, including enzymes, receptors, and ion channels .

Mode of action

Without specific information, it’s difficult to describe the exact mode of action of “Ethyl 5-chloro-4-phenyl-2-(2-(piperidin-1-yl)acetamido)thiophene-3-carboxylate oxalate”. Many drugs work by binding to their target proteins and modulating their activity, which can lead to changes in cellular processes .

Biochemical pathways

The compound’s effects would likely depend on the specific proteins it interacts with .

Pharmacokinetics

These properties can significantly affect a drug’s bioavailability and efficacy .

Result of action

The effects would likely depend on the specific proteins it interacts with and the biochemical pathways it affects .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of "Ethyl 5-chloro-4-phenyl-2-(2-(piperidin-1-yl)acetamido)thiophene-3-carboxylate oxalate" .

properties

IUPAC Name |

ethyl 5-chloro-4-phenyl-2-[(2-piperidin-1-ylacetyl)amino]thiophene-3-carboxylate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O3S.C2H2O4/c1-2-26-20(25)17-16(14-9-5-3-6-10-14)18(21)27-19(17)22-15(24)13-23-11-7-4-8-12-23;3-1(4)2(5)6/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3,(H,22,24);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUYPBBHXVZCBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)Cl)NC(=O)CN3CCCCC3.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-1-hydrazinyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2543401.png)

![Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2543406.png)

![N1-(2-(dimethylamino)ethyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2543411.png)

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide](/img/structure/B2543413.png)